
2-Iodo-3,5,6-trimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of iodine and three methyl groups on the pyrazine ring makes this compound a unique derivative with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,5,6-trimethylpyrazine typically involves the iodination of 3,5,6-trimethylpyrazine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3,5,6-trimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of 2-azido-3,5,6-trimethylpyrazine or 2-thio-3,5,6-trimethylpyrazine.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3,5,6-trimethylpyrazine.
Applications De Recherche Scientifique
2-Iodo-3,5,6-trimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Iodo-3,5,6-trimethylpyrazine depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, the compound’s effects are often mediated through binding to receptors or enzymes, leading to modulation of signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2-Iodo-3,5,6-trimethylpyrazine can be compared with other pyrazine derivatives such as:
3,5,6-Trimethylpyrazine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Bromo-3,5,6-trimethylpyrazine: Similar reactivity but with different electronic and steric effects due to the bromine atom.
2-Chloro-3,5,6-trimethylpyrazine: Another halogenated derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its iodine substituent, which imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H9IN2 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
2-iodo-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C7H9IN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 |
Clé InChI |
IEBXFWLPWSCBPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



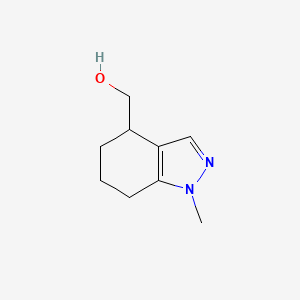
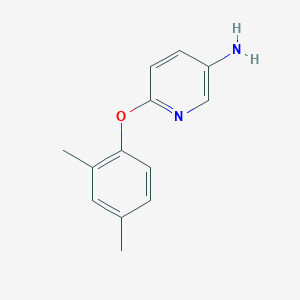
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
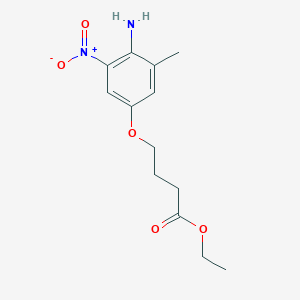



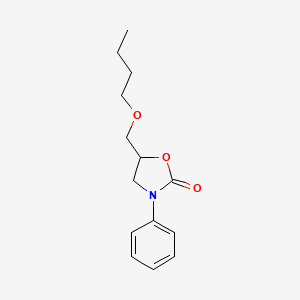


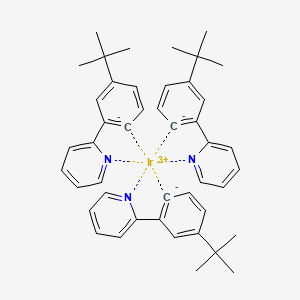
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)

